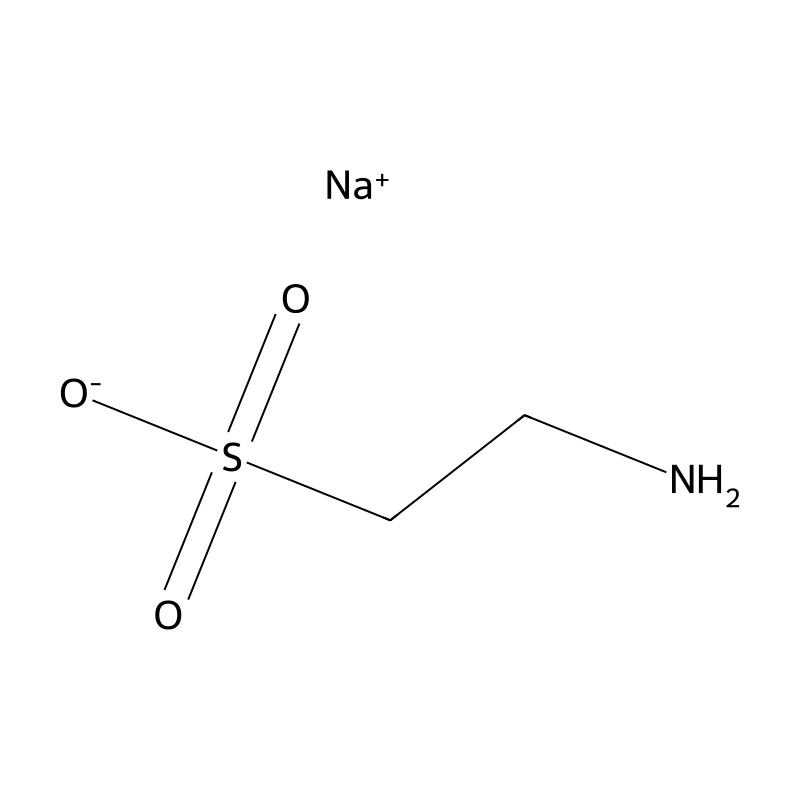

Sodium taurinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cardiovascular Health:

- Fluid and Electrolyte Balance: Taurine plays a crucial role in regulating fluid balance within cells. Studies suggest that taurine depletion can lead to electrolyte imbalances and high blood pressure . Sodium taurinate, by providing both taurine and sodium, might be studied for its effects on maintaining proper fluid and electrolyte levels, potentially impacting cardiovascular health.

Neurological Function:

- Neuromodulator: Taurine acts as a neuromodulator in the central nervous system. Research suggests it influences neuronal excitability and may have protective effects against neurotoxicity . Sodium taurine, as a source of taurine, could be investigated for its potential role in neurological disorders.

Exercise Performance:

Sodium taurinate is a sodium salt derived from taurine, an amino sulfonic acid that plays a crucial role in various biological processes. It is characterized by the presence of a sulfonate group and is known for its solubility in water. Sodium taurinate is often utilized in various applications, including pharmaceuticals, food additives, and cosmetics due to its functional properties and biological activity.

- Formation of Sodium Isethionate:

- Ammonolysis to Sodium Taurinate:

- Neutralization:

Sodium taurinate can be further neutralized to regenerate taurine using sulfur dioxide or sulfurous acid:

These reactions highlight the versatility of sodium taurinate in synthetic pathways and its potential for regeneration into its parent compound, taurine.

The synthesis of sodium taurinate typically involves the following methods:

- Cyclic Process from Ethylene Oxide:

This method involves the reaction of ethylene oxide with sodium bisulfite to form sodium isethionate, which is then ammonolyzed to yield sodium taurinate. This process can achieve high yields (over 90%) and minimizes waste production . - Direct Reaction with Fatty Acids:

Sodium taurinate can also be synthesized by reacting taurine with fatty acids under specific conditions to form various taurate derivatives, which are used in cosmetic formulations and as surfactants. - Neutralization Reactions:

Sodium taurinate can be generated through neutralization reactions involving taurine and sodium hydroxide or other sodium salts, providing a straightforward route for laboratory synthesis.

Studies have demonstrated that sodium taurinate interacts effectively with carbon dioxide, making it a candidate for applications in carbon capture technologies. The kinetics of carbon dioxide absorption in aqueous solutions of sodium salts of taurine have been investigated, revealing that sodium taurinate exhibits favorable absorption characteristics . This interaction highlights its potential role in environmental applications aimed at reducing greenhouse gas emissions.

Sodium taurinate shares structural similarities with several other compounds derived from taurine or related amino acids. Here are some comparable compounds:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| Sodium methyltaurate | Similar backbone | Varies by N-substitution |

| Potassium taurate | Similar backbone | Different counter-ion |

| Calcium lauroyl taurate | Similar backbone | Contains fatty acyl N-substitution |

| Sodium isethionate | Precursor to sodium taurinate | Intermediate compound |

| Sodium glycine | Amino acid derivative | Different functional group (amino) |

Uniqueness of Sodium Taurinate

Sodium taurinate's uniqueness lies in its specific sulfonate structure combined with its amino acid properties, allowing it to exhibit distinct biological activities not found in other taurate derivatives. Its ability to participate in detoxification processes while also acting as a nutrient enhancer sets it apart from similar compounds.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant